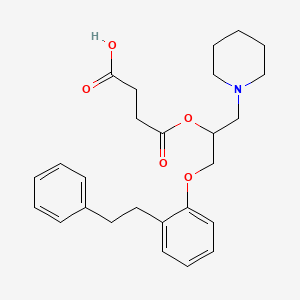
1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a tert-butyl group attached to a phenoxy ring, which is further connected to a dimethoxyanthracene-9,10-dione core. The unique structure of this compound makes it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione typically involves multiple steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated anthraquinone derivative under basic conditions.
Methoxylation: The phenoxy intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the anthracene ring.
Final Coupling: The final step involves coupling the methoxylated intermediate with the anthraquinone core under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.
Applications De Recherche Scientifique
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The anthraquinone core can undergo redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A simpler phenolic compound with a tert-butyl group.
2,4-Dimethoxyanthraquinone: An anthraquinone derivative with methoxy groups but lacking the phenoxy substituent.
1-(4-tert-Butyl)phenoxy-2-methoxyanthracene-9,10-dione: A closely related compound with one less methoxy group.
Uniqueness
1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is unique due to its combination of phenoxy, tert-butyl, and methoxy groups attached to the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
80490-13-7 |
|---|---|
Formule moléculaire |
C26H24O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3 |
Clé InChI |
LJIJVORKSDFCIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)


![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)



![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
